Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl-
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Overview
Description
Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure includes an imidazo-thiadiazole core, which is known for its stability and reactivity, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiosemicarbazides with α-haloketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activities.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: It has shown promise in the development of bioactive molecules with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo(2,1-b)-1,3,4-thiadiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo-thiadiazole ring.
Benzimidazole derivatives: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
Thiadiazole derivatives: These compounds also contain the thiadiazole ring and are known for their diverse biological properties.
Uniqueness
Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- stands out due to its unique combination of substituents, which may confer enhanced stability, reactivity, and biological activity compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific and industrial applications.
Properties
CAS No. |
83796-53-6 |
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Molecular Formula |
C20H19N3O3S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-ethoxy-3,5-dimethoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H19N3O3S/c1-4-26-18-16(24-2)10-14(11-17(18)25-3)19-22-23-12-15(21-20(23)27-19)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
InChI Key |
ZPRRVCSQUDCNCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C2=NN3C=C(N=C3S2)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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